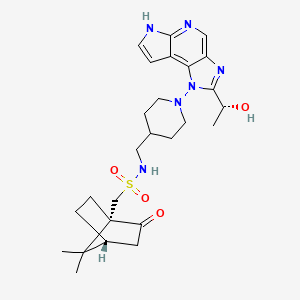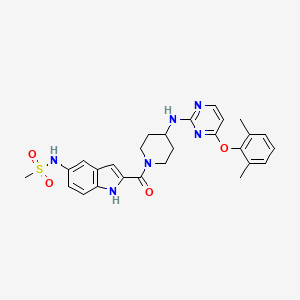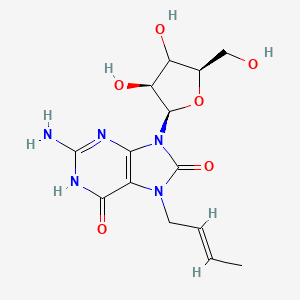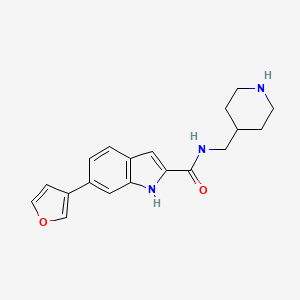
NS2B/NS3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS2B/NS3-IN-3 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease found in flaviviruses such as dengue virus and zika virus. This protease plays a crucial role in the viral replication process and in evading the host’s innate immune response . The inhibition of NS2B/NS3 protease is considered a promising therapeutic strategy for treating infections caused by these viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NS2B/NS3-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
NS2B/NS3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
NS2B/NS3-IN-3 has a wide range of scientific research applications, including:
Mecanismo De Acción
NS2B/NS3-IN-3 exerts its effects by binding to the active site of the NS2B/NS3 protease, thereby inhibiting its enzymatic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The compound interacts with key amino acid residues in the protease, blocking its catalytic function and disrupting the viral life cycle .
Comparación Con Compuestos Similares
NS2B/NS3-IN-3 is unique compared to other similar compounds due to its high specificity and potency in inhibiting the NS2B/NS3 protease. Similar compounds include:
Naringin: A flavonoid with moderate inhibitory activity.
Hesperidin: Another flavonoid with antiviral properties.
Gossypol: A polyphenolic compound with broad-spectrum antiviral activity.
Maslinic Acid: A triterpenoid with potent inhibitory effects.
This compound stands out due to its optimized structure and enhanced binding affinity, making it a promising candidate for further development as an antiviral agent .
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23) |
Clave InChI |
WTTOXJPIYYZQSP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


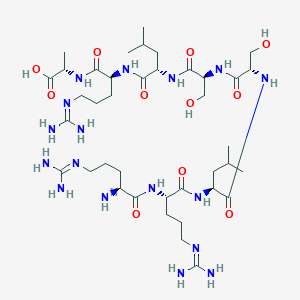

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

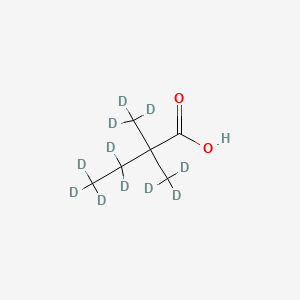
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
